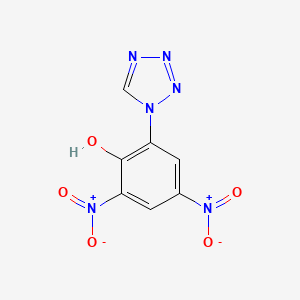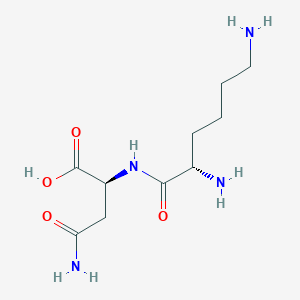
Lysyl-Asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysyl-Asparagine is a dipeptide composed of the amino acids lysine and asparagine. It is a naturally occurring compound found in various proteins and peptides. Lysine is an essential amino acid, meaning it must be obtained through the diet, while asparagine is a non-essential amino acid that can be synthesized by the body. This compound plays a crucial role in protein synthesis and various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
Lysyl-Asparagine can be synthesized through peptide bond formation between lysine and asparagine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The process includes the following steps:
- Protection of the amino group of lysine and the carboxyl group of asparagine.
- Activation of the carboxyl group of asparagine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Coupling of the activated asparagine with the protected lysine to form the dipeptide.
- Deprotection of the amino and carboxyl groups to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The key steps in SPPS include:
- Attachment of the first amino acid (protected lysine) to a solid resin.
- Sequential addition of the protected asparagine and other amino acids, if needed, using coupling reagents.
- Cleavage of the peptide from the resin and removal of protecting groups to obtain the final product.
化学反应分析
Types of Reactions
Lysyl-Asparagine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and asparagine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxyl groups can lead to the formation of alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives of lysine and asparagine.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Lysyl-Asparagine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme activity and protein interactions.
Industry: Used in the production of peptide-based drugs and as a component in various biochemical assays.
作用机制
Lysyl-Asparagine exerts its effects through its involvement in protein synthesis and metabolic pathways. The compound interacts with various enzymes and proteins, influencing their activity and function. The molecular targets include aminoacyl-tRNA synthetases, which play a crucial role in the translation of genetic information into proteins. This compound can also participate in post-translational modifications, affecting protein stability and function.
相似化合物的比较
Similar Compounds
Lysyl-Glutamine: Another dipeptide composed of lysine and glutamine, with similar properties and functions.
Lysyl-Serine: A dipeptide composed of lysine and serine, used in similar research applications.
Asparaginyl-Lysine: A dipeptide with the same amino acids but in reverse order, exhibiting different properties.
Uniqueness
Lysyl-Asparagine is unique due to its specific sequence and the properties conferred by the combination of lysine and asparagine. The presence of lysine provides a basic amino group, while asparagine contributes an amide group, resulting in distinct chemical reactivity and biological functions. This uniqueness makes this compound valuable in various research and industrial applications.
属性
CAS 编号 |
19908-06-6 |
|---|---|
分子式 |
C10H20N4O4 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-6(12)9(16)14-7(10(17)18)5-8(13)15/h6-7H,1-5,11-12H2,(H2,13,15)(H,14,16)(H,17,18)/t6-,7-/m0/s1 |
InChI 键 |
JPNRPAJITHRXRH-BQBZGAKWSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


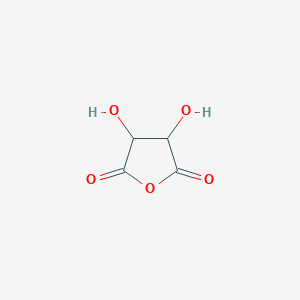
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
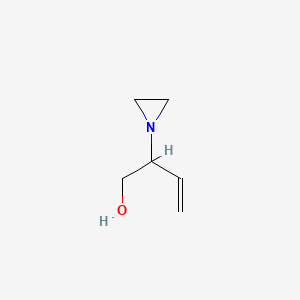
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)

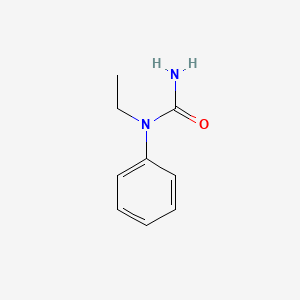
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)


![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
